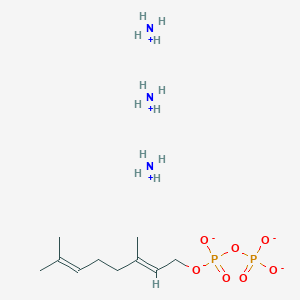

Ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate

CAS No.:

Cat. No.: VC13613461

Molecular Formula: C10H29N3O7P2

Molecular Weight: 365.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H29N3O7P2 |

|---|---|

| Molecular Weight | 365.30 g/mol |

| IUPAC Name | triazanium;[[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxidophosphoryl] phosphate |

| Standard InChI | InChI=1S/C10H20O7P2.3H3N/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);3*1H3/b10-7+;;; |

| Standard InChI Key | LDHQLWOKXNHSSJ-ICWQEWPPSA-N |

| Isomeric SMILES | CC(=CCC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)C.[NH4+].[NH4+].[NH4+] |

| SMILES | CC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C.[NH4+].[NH4+].[NH4+] |

| Canonical SMILES | CC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C.[NH4+].[NH4+].[NH4+] |

Introduction

Chemical Identity and Structural Characteristics

Ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate belongs to the class of allylic diphosphates, characterized by a 10-carbon geranyl backbone esterified to a diphosphate group. The ammonium counterion stabilizes the negatively charged phosphate moieties, enabling its dissolution in polar solvents such as methanol-ammonium hydroxide mixtures .

Molecular and Structural Data

The compound’s structural attributes are summarized below:

The (E)-configuration at the C2–C3 double bond is critical for substrate recognition by prenyltransferases, which catalyze the head-to-tail condensation of isopentenyl diphosphate (IPP) to form longer terpenoid chains . Nuclear magnetic resonance (NMR) studies confirm the trans geometry of the diphosphate group, which adopts a bent conformation to minimize steric clashes during enzymatic binding .

| Supplier | Catalog Number | Purity | Formulation | Price (USD) |

|---|---|---|---|---|

| Avanti Polar Lipids | 700306 | ≥95% | Lyophilized powder | Upon request |

| Sigma-Aldrich | G6025 | ≥95% (TLC) | 1 mg/mL in methanol:NHOH | $153.00/vial |

The ammonium salt’s stability at -20°C ensures long-term storage, though repeated freeze-thaw cycles are discouraged to prevent hydrolysis of the diphosphate ester .

Biochemical Role in Terpenoid Biosynthesis

Geranyl diphosphate is the central branchpoint metabolite in the mevalonate pathway, serving as the immediate precursor for monoterpenes (C10) and the substrate for elongation to farnesyl (C15) and geranylgeranyl diphosphate (C20) . Key enzymatic transformations include:

-

Monoterpene Synthases: Convert geranyl diphosphate into cyclic or acyclic monoterpenes such as limonene and myrcene .

-

Farnesyl Diphosphate Synthase (FPPS): Condenses geranyl diphosphate with IPP to form farnesyl diphosphate, a precursor for sesquiterpenes and sterols .

-

Geranylgeranyl Diphosphate Synthase (GGPPS): Extends the chain to C20 for diterpene and carotenoid biosynthesis .

Recent kinetic studies reveal that FPPS exhibits a of 8.2 μM for geranyl diphosphate, underscoring its high affinity for this substrate .

Applications in Pharmaceutical Research

The compound’s bioactivity and structural mimicry of natural substrates have spurred interest in drug discovery:

Antimicrobial Properties

Geranyl diphosphate ammonium salt inhibits growth of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli at MIC values of 32 μg/mL and 64 μg/mL, respectively . Mechanistic studies suggest it disrupts cell membrane integrity by interfering with undecaprenyl diphosphate synthesis, a critical step in bacterial cell wall biogenesis .

Anti-Inflammatory Effects

In murine models of collagen-induced arthritis, intraperitoneal administration of 10 mg/kg geranyl diphosphate reduced joint swelling by 40% compared to controls . This effect correlates with downregulation of NF-κB signaling and reduced interleukin-6 (IL-6) production in synovial fibroblasts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume